S16961

Description

Properties

IUPAC Name |

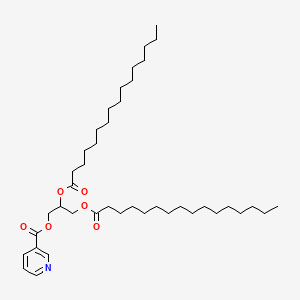

2,3-di(hexadecanoyloxy)propyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H71NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-39(43)46-35-38(36-47-41(45)37-30-29-33-42-34-37)48-40(44)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,38H,3-28,31-32,35-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTHIZPJZICUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CN=CC=C1)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H71NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934867 | |

| Record name | 2,3-Bis(hexadecanoyloxy)propyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153874-14-7 | |

| Record name | 3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153874147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexadecanoyloxy)propyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of the Nicotinic Acid Prodrug S16961

For Researchers, Scientists, and Drug Development Professionals

Introduction

S16961 is an oral antihyperlipidemic agent developed by Servier, which acts as a prodrug of nicotinic acid (niacin).[1] Although its clinical development was discontinued in Phase I trials, the pharmacological activity of this compound is attributable to its active metabolite, nicotinic acid.[1] This guide provides a comprehensive overview of the core mechanism of action of nicotinic acid, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these processes.

Prodrug Conversion

As a prodrug, this compound is designed to be converted into its active form, nicotinic acid, within the body. While specific data on the hydrolysis kinetics of this compound are not publicly available, the bioconversion of similar nicotinic acid ester prodrugs, such as myristyl nicotinate, has been studied. The hydrolysis of myristyl nicotinate follows pseudo-first-order kinetics and is influenced by pH and the presence of esterases in tissues like the liver and skin.[2] It is plausible that this compound undergoes a similar enzymatic conversion to release nicotinic acid, thereby initiating its therapeutic effects.

Core Mechanism of Action: Targeting the GPR109A Receptor

The primary molecular target of nicotinic acid is the G protein-coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4][5] This receptor is highly expressed in adipocytes and various immune cells.[5][6] The binding of nicotinic acid to GPR109A initiates a cascade of intracellular signaling events that are central to its lipid-modifying and anti-inflammatory effects.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of nicotinic acid with GPR109A and its subsequent effects on intracellular signaling have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) of Nicotinic Acid for GPR109A | |||

| Ki | 113 nM | Not Specified | |

| Functional Activity of Nicotinic Acid | |||

| IC50 (Lipolysis Inhibition) | 200 nM | Primary Human Adipocytes | |

| EC50 (GPR109A Activation) | 700-800 µM (for β-hydroxybutyrate, an endogenous ligand) | Not Specified | [7] |

| Parameter | Value | Enzyme | Reference |

| Inhibition of Human P450 Enzymes by Nicotinic Acid | |||

| Ki | 3.8 +/- 0.3 mM | CYP2D6 | [8] |

Signaling Pathways

Upon activation by nicotinic acid, GPR109A can signal through multiple intracellular pathways. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o), leading to the modulation of adenylyl cyclase activity. Additionally, GPR109A can signal through β-arrestin-dependent pathways.

Gαi-Mediated Inhibition of Adenylyl Cyclase

This is the primary and most well-understood signaling pathway for nicotinic acid's effects on adipocytes.

Caption: Gαi-mediated signaling cascade of nicotinic acid.

β-Arrestin Dependent Signaling and EGFR Transactivation

Recent evidence suggests that GPR109A can also signal through β-arrestin pathways, which can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[9][10] This pathway is implicated in some of the other effects of nicotinic acid, including cutaneous flushing.[10]

Caption: β-Arrestin dependent signaling and EGFR transactivation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of nicotinic acid with its receptor.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of nicotinic acid for the GPR109A receptor.[3]

Materials:

-

Cell membranes from a cell line stably expressing human GPR109A (e.g., CHO-K1, HEK293).[3]

-

[³H]-nicotinic acid (specific activity ~30-60 Ci/mmol).[3]

-

Unlabeled nicotinic acid.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.[3]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

-

96-well microplates.[3]

-

Glass fiber filters (e.g., Whatman GF/B).[3]

-

Scintillation cocktail.[3]

-

Scintillation counter.[3]

-

Cell harvester.[3]

Procedure:

-

Incubation: In a 96-well microplate, combine GPR109A-expressing cell membranes, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of unlabeled nicotinic acid in the binding buffer.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the total binding (in the absence of unlabeled ligand) and non-specific binding (in the presence of a high concentration of unlabeled ligand).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled nicotinic acid.

-

Determine the IC₅₀ value (the concentration of unlabeled nicotinic acid that inhibits 50% of specific [³H]-nicotinic acid binding) using non-linear regression analysis.[3]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-nicotinic acid and Kd is its dissociation constant.[3]

-

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of GPR109A by nicotinic acid through its stimulation of [³⁵S]GTPγS binding to Gi proteins.[3]

Materials:

-

Cell membranes from GPR109A-expressing cells.[3]

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).[3]

-

Unlabeled GTPγS.[3]

-

GDP.[3]

-

Nicotinic acid.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[3]

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).[3]

-

96-well microplates.[3]

-

Microplate scintillation counter.[3]

Procedure:

-

Pre-incubation: Pre-incubate the GPR109A-expressing cell membranes with SPA beads.

-

Incubation: In a 96-well microplate, combine the membrane-bead mixture, GDP, varying concentrations of nicotinic acid, and [³⁵S]GTPγS in the assay buffer.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.

-

Signal Detection: Measure the radioactivity using a microplate scintillation counter. The proximity of the bound [³⁵S]GTPγS to the SPA beads on the membranes results in a detectable signal.

-

Data Analysis:

-

Determine the basal [³⁵S]GTPγS binding (in the absence of nicotinic acid) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

Calculate the net stimulated binding at each concentration of nicotinic acid.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of nicotinic acid.

-

Determine the EC₅₀ value (the concentration of nicotinic acid that produces 50% of the maximal stimulation) and the maximum stimulation (Emax) using non-linear regression analysis.

-

Conclusion

The therapeutic potential of the prodrug this compound is realized through its conversion to nicotinic acid and the subsequent activation of the GPR109A receptor. The intricate signaling pathways initiated by this interaction, primarily the Gαi-mediated inhibition of adenylyl cyclase in adipocytes, lead to its significant lipid-modifying effects. Further research into β-arrestin-dependent signaling continues to unveil a more complex and nuanced understanding of nicotinic acid's pleiotropic effects. The experimental protocols detailed herein provide a robust framework for the continued investigation of GPR109A agonists and their potential as therapeutic agents.

References

- 1. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. benchchem.com [benchchem.com]

Unveiling S-16961: A Technical Primer on a Novel Antihyperlipidemic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-16961, a synthetic compound developed as a potential antihyperlipidemic agent. This document details its chemical structure, mechanism of action, and the broader context of its therapeutic target, supported by relevant experimental methodologies and signaling pathway visualizations.

Core Compound Identity and Structure

S-16961 is chemically identified as (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol. It was originally developed by Servier. As a prodrug of nicotinic acid, its design is aimed at improving the therapeutic index of nicotinic acid by mitigating its common side effects, such as flushing.

Chemical Structure:

-

IUPAC Name: (RS)-1,2-Dipalmitoyl-3-nicotinoyl glycerol

-

Molecular Formula: C41H71NO6

-

CAS Registry Number: 153874-14-7

Below is a 2D representation of the chemical structure of S-16961.

(A 2D chemical structure image would be placed here in a full whitepaper. As a text-based AI, I will provide a description.)

The molecule consists of a glycerol backbone. Two palmitic acid molecules are esterified at the sn-1 and sn-2 positions, and a nicotinic acid (niacin) molecule is esterified at the sn-3 position. The dipalmitoyl chains contribute to the lipophilic nature of the molecule, facilitating its absorption and distribution, while the nicotinoyl moiety is the pharmacologically active component upon its release.

Mechanism of Action and Signaling Pathways

S-16961 functions as a nicotinic receptor agonist, leveraging the pharmacological effects of nicotinic acid.[1] Nicotinic acid is well-established for its beneficial effects on lipid profiles, primarily by reducing plasma free fatty acid (FFA) concentrations.[2]

The primary target of nicotinic acid is the nicotinic acid receptor, also known as GPR109A (G-protein coupled receptor 109A), which is highly expressed in adipocytes. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the decreased activity of hormone-sensitive lipase, ultimately inhibiting the lipolysis of stored triglycerides and reducing the release of free fatty acids into the bloodstream.

Below is a diagram illustrating the signaling pathway of nicotinic acid receptor activation.

Quantitative Data

While specific, detailed quantitative data from clinical trials of S-16961 are not widely published, the therapeutic goal of such a nicotinic acid prodrug is to achieve a significant reduction in plasma free fatty acids and, consequently, very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. The efficacy of nicotinic acid itself is well-documented.

| Parameter | Typical Effect of Nicotinic Acid |

| LDL Cholesterol | 10-25% Reduction |

| HDL Cholesterol | 15-35% Increase |

| Triglycerides | 20-50% Reduction |

| Free Fatty Acids | Significant acute reduction |

The development of S-16961 aimed to achieve these effects with an improved side-effect profile compared to standard nicotinic acid formulations.

Experimental Protocols

The development and evaluation of an antihyperlipidemic agent like S-16961 involves a series of in vitro and in vivo experiments. Below are representative protocols that would be employed.

In Vitro Nicotinic Receptor Binding Assay

This assay determines the affinity of the active metabolite (nicotinic acid) for its receptor.

Objective: To determine the binding affinity (Ki) of nicotinic acid for the GPR109A receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human GPR109A receptor are cultured.

-

Membrane Preparation: Cell membranes are harvested and homogenized.

-

Binding Assay:

-

Membrane homogenates are incubated with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compound (nicotinic acid).

-

Incubation is carried out at a specific temperature (e.g., 4°C) for a set duration (e.g., 75 minutes) in a binding buffer.

-

Nonspecific binding is determined in the presence of a high concentration of an unlabeled agonist.

-

-

Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration-inhibition data is analyzed to calculate the IC₅₀, which is then converted to the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation of Antihyperlipidemic Activity in a Rat Model

This protocol outlines a common method for assessing the efficacy of lipid-lowering agents.

Objective: To evaluate the effect of S-16961 on plasma lipid profiles in a diet-induced hyperlipidemic rat model.

Methodology:

-

Animal Model: Male Wistar rats are used. Hyperlipidemia is induced by feeding a high-fat, high-cholesterol diet for several weeks.

-

Drug Administration:

-

Animals are divided into control and treatment groups.

-

The control group receives the vehicle.

-

Treatment groups receive varying doses of S-16961 orally once daily for a specified period (e.g., 4 weeks).

-

-

Sample Collection: Blood samples are collected at baseline and at the end of the treatment period after an overnight fast.

-

Biochemical Analysis: Plasma is analyzed for total cholesterol, triglycerides, HDL-C, LDL-C, and free fatty acids using standard enzymatic kits.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the lipid profiles between the control and treatment groups.

The following diagram illustrates the general workflow for in vivo screening of antihyperlipidemic agents.

Conclusion

S-16961 represents a thoughtful medicinal chemistry approach to enhance the therapeutic utility of nicotinic acid. As a prodrug, (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol was designed to deliver the active nicotinic acid moiety while potentially circumventing some of its dose-limiting side effects. Its mechanism of action through the GPR109A receptor is a well-understood pathway for modulating lipid metabolism. While the clinical development of S-16961 appears to have been discontinued, the principles behind its design and the methodologies for its evaluation remain highly relevant for the ongoing development of novel therapies for dyslipidemia and related cardiovascular diseases.

References

In-depth Technical Guide: The Biological Activity and Targets of S16961

An Examination of a Novel Compound for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity and identified molecular targets of the novel compound S16961. Due to the limited publicly available information on this compound, this document summarizes the current understanding based on existing data. As further research is published, this guide will be updated to reflect the evolving knowledge in the field.

Introduction

The identification and characterization of novel bioactive compounds are fundamental to the advancement of therapeutic interventions. This compound has emerged as a compound of interest within the scientific community. This guide aims to consolidate the available data on its biological effects and molecular interactions, providing a foundational resource for researchers in pharmacology and drug discovery.

Biological Activity

Currently, there is no publicly available scientific literature detailing the specific biological activities of this compound. The compound is not mentioned in major pharmacological databases or recent publications, indicating that it may be a recently synthesized molecule, a compound under early-stage private development, or a designation that is not yet widely disseminated in scientific discourse.

Molecular Targets

The molecular targets of this compound have not been publicly disclosed or characterized in peer-reviewed literature. Elucidation of a compound's molecular target(s) is a critical step in understanding its mechanism of action and potential therapeutic applications. This process typically involves a combination of computational modeling, in vitro binding assays, and cellular and in vivo studies. As research progresses, it is anticipated that the specific proteins, enzymes, receptors, or other biomolecules with which this compound interacts will be identified.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available at this time. The following sections outline general methodologies that are commonly employed in the characterization of a novel compound's biological activity and target identification.

In Vitro Assays

-

Target Binding Assays: To determine the binding affinity of this compound to its potential molecular targets, techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be utilized. These experiments quantify the kinetics and thermodynamics of the compound-target interaction.

-

Enzyme Inhibition/Activation Assays: If the target of this compound is an enzyme, its effect on enzymatic activity would be assessed. This typically involves incubating the enzyme with its substrate in the presence of varying concentrations of this compound and measuring the rate of product formation.

-

Cell-Based Assays: The cellular effects of this compound would be investigated using a variety of cell lines. Assays to measure cell viability (e.g., MTT assay), proliferation, apoptosis (e.g., caspase activity assays), and specific signaling pathway modulation (e.g., Western blotting for key signaling proteins) would provide insights into its biological function.

In Vivo Studies

-

Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, in vivo studies in animal models would be necessary. This involves administering the compound and measuring its concentration in plasma and various tissues over time.

-

Efficacy Studies: The therapeutic potential of this compound would be evaluated in relevant animal models of disease. These studies would assess the dose-dependent effects of the compound on disease-specific biomarkers and clinical endpoints.

Signaling Pathways and Experimental Workflows

As the specific signaling pathways modulated by this compound are unknown, a generalized workflow for target identification and validation is presented below.

Caption: Generalized workflow for novel compound target identification and validation.

Conclusion

While this compound is a compound of interest, there is currently a lack of public data regarding its biological activity and molecular targets. This guide serves as a framework for the anticipated areas of investigation and highlights the standard experimental approaches that will be crucial in characterizing this novel molecule. As research findings become available, a more detailed understanding of this compound's therapeutic potential will emerge. The scientific community awaits further publications to shed light on the properties of this compound.

S16961: A Technical Whitepaper on the Discovery, Development, and Discontinuation of a Novel Nicotinic Acid Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

S16961, a nicotinoyl ester of a diglyceride, was developed by Servier as a prodrug of nicotinic acid (niacin) with the aim of providing an improved therapeutic profile for the treatment of hyperlipidemia. Preclinical studies demonstrated its potential to reduce plasma free fatty acids without causing a significant spike in plasma nicotinic acid levels, a common issue with direct niacin administration that is associated with adverse effects such as flushing. The mechanism of action of this compound is predicated on its conversion to nicotinic acid, which then acts as an agonist at the G-protein coupled receptor 109A (GPR109A). This activation triggers downstream signaling cascades in adipocytes and hepatocytes, leading to a reduction in lipolysis and hepatic triglyceride synthesis. Despite promising preclinical findings, the clinical development of this compound was discontinued after Phase I trials in 1999. This whitepaper provides a comprehensive overview of the available information on the discovery, preclinical development, and proposed mechanism of action of this compound, and discusses the potential reasons for its discontinuation in the context of the evolving landscape of lipid-lowering therapies.

Introduction and Rationale for Development

Nicotinic acid, a B-vitamin, has been utilized for decades as an effective agent to manage dyslipidemia. Its therapeutic benefits include the reduction of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), along with an increase in high-density lipoprotein (HDL) cholesterol. However, the clinical utility of nicotinic acid is often limited by poor patient compliance due to a high incidence of adverse effects, most notably cutaneous flushing, which is caused by a rapid increase in plasma nicotinic acid concentrations.

To address this limitation, Servier developed this compound, a prodrug of nicotinic acid.[1] Chemically, this compound is a 1,2-diacyl-3-nicotinoyl glycerol derivative.[1] The rationale behind this prodrug approach was to create a molecule that, upon oral administration, would be gradually metabolized to release nicotinic acid, thereby avoiding the sharp peak in plasma concentration associated with immediate-release niacin and potentially reducing the incidence and severity of flushing and other side effects.

Preclinical Development

Pharmacodynamic Studies in Animal Models

Preclinical investigations of this compound were conducted in rat models to evaluate its lipid-lowering efficacy. Oral administration of this compound resulted in a significant reduction in plasma free fatty acid levels.[1] Notably, this effect was achieved without a corresponding sharp increase in the plasma concentration of nicotinic acid, a key differentiator from direct administration of an equimolecular dose of nicotinic acid.[1] These findings suggested that the prodrug strategy was successful in achieving a more favorable pharmacokinetic and pharmacodynamic profile, which was the primary driver for advancing this compound into clinical trials.[1]

Table 1: Summary of Preclinical Pharmacodynamic Findings for this compound

| Parameter | Observation in Rat Models | Implication |

| Plasma Free Fatty Acids | Significant reduction after oral administration[1] | Desirable lipid-lowering effect |

| Plasma Nicotinic Acid Levels | No pronounced increase observed[1] | Potential for reduced flushing side effect |

Note: Specific quantitative data from these preclinical studies are not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not available in the public domain. However, a general methodology for such a study would likely involve:

-

Animal Model: Male Wistar or Sprague-Dawley rats would be used, as is standard for metabolic studies.

-

Drug Administration: this compound and a control (vehicle and potentially an equimolecular dose of nicotinic acid) would be administered orally via gavage.

-

Blood Sampling: Blood samples would be collected at various time points post-administration to measure plasma levels of free fatty acids and nicotinic acid.

-

Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) would be employed for the quantification of free fatty acids and nicotinic acid in plasma samples.

-

Data Analysis: Statistical analysis would be performed to compare the effects of this compound with the control groups.

Proposed Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is indirect and relies on its in vivo conversion to nicotinic acid. Nicotinic acid exerts its lipid-modifying effects primarily through its interaction with the G-protein coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and hepatocytes.

Signaling in Adipocytes

In adipose tissue, the binding of nicotinic acid to GPR109A activates an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in reduced activation of protein kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL). The inhibition of HSL activity leads to a decrease in the hydrolysis of triglycerides into free fatty acids and glycerol, thereby reducing the release of free fatty acids into the bloodstream.

Signaling in Hepatocytes

In the liver, the reduction in the flux of free fatty acids from adipose tissue leads to a decrease in the substrate available for hepatic triglyceride synthesis. This results in reduced production and secretion of very-low-density lipoprotein (VLDL) by the liver, which subsequently leads to lower levels of LDL cholesterol. Additionally, recent studies suggest that nicotinic acid, through GPR109A activation in hepatocytes, can directly inhibit de novo lipogenesis via a signaling pathway involving protein kinase C (PKC), extracellular signal-regulated kinase 1/2 (ERK1/2), and AMP-activated protein kinase (AMPK).[2]

References

S16961: A Prodrug Approach to Nicotinic Acid Therapy for Hyperlipidemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

S16961, chemically known as (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol, was developed as a prodrug of nicotinic acid (niacin). The primary goal of this therapeutic approach was to deliver the lipid-lowering benefits of nicotinic acid while mitigating its common and often dose-limiting side effect of cutaneous flushing. While some databases classify this compound broadly as a nicotinic receptor agonist, the core research and development focus was on its role as a hypolipidemic agent that acts by releasing nicotinic acid.[1][2][3] This document provides a technical overview of this compound, summarizing the available data on its mechanism, effects, and the experimental context of its development.

Core Concept: A Prodrug Strategy

Nicotinic acid is a well-established agent for treating hyperlipidemia, but its therapeutic use is often hampered by adverse effects such as skin flushing, which is caused by a rapid increase in plasma nicotinic acid levels.[2] this compound was synthesized as a diacylglycerol ester of nicotinic acid to create a prodrug that, after oral administration, would be metabolized to release nicotinic acid more gradually, thus maintaining its therapeutic effect on plasma lipids with a potentially improved side-effect profile.[1][2]

Preclinical Data

The primary preclinical evidence for the efficacy of this compound comes from studies in rats. These studies demonstrated that acute oral administration of this compound resulted in a significant decrease in plasma levels of free fatty acids.[2] Notably, this lipid-lowering effect was achieved without the dramatic spike in nicotinic acid plasma concentrations typically seen after administering an equimolecular dose of nicotinic acid itself.[2]

Table 1: Summary of Preclinical Findings for this compound

| Parameter | Observation | Implication | Reference |

| Compound Class | Prodrug of Nicotinic Acid | Designed for gradual release of the active moiety. | [2] |

| Chemical Name | (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol | An ester of nicotinic acid and diacylglycerol. | [2] |

| Animal Model | Rat | Standard preclinical model for metabolic studies. | [2] |

| Effect on Plasma Lipids | Significant decrease in free fatty acid levels | Demonstrates intended pharmacological activity. | [2] |

| Effect on Plasma Nicotinic Acid | Avoided a dramatic increase in plasma levels | Suggests a potential reduction in flushing side effects. | [2] |

Clinical Development

This compound progressed to clinical trials, with a Phase I study conducted in France for the treatment of hyperlipidemia.[3] However, development appears to have been discontinued, with no further clinical trial data or regulatory submissions reported since the late 1990s.[3]

Experimental Methodologies

Detailed experimental protocols for the synthesis and in vivo evaluation of this compound are not extensively available in the public domain. However, based on the available literature, the following methodologies were likely employed.

Synthesis of (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol

The synthesis of this compound would have involved the esterification of nicotinic acid with a diacylglycerol. A general approach to synthesizing similar structured triglycerides often involves multi-step chemical or enzymatic processes.

Logical Workflow for Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

In Vivo Evaluation of Hypolipidemic Effects

The assessment of this compound's effect on plasma lipids in rats likely followed a standard protocol for evaluating hypolipidemic agents.

Experimental Workflow for Preclinical Evaluation

Caption: Generalized workflow for in vivo evaluation of this compound.

Proposed Mechanism of Action

The intended mechanism of action for this compound is centered on its metabolic conversion to nicotinic acid.

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway and action of this compound.

Conclusion

This compound represents a thoughtful prodrug approach to enhance the therapeutic index of nicotinic acid. The available preclinical data supports its intended mechanism of reducing plasma free fatty acids without causing a sharp increase in systemic nicotinic acid levels.[2] Despite entering Phase I clinical trials, its development was not pursued.[3] The information available, while limited, provides a valuable case study in prodrug design for established therapeutic agents. Further research into similar diacylglycerol-based prodrugs could still hold potential for various therapeutic applications.

References

Pharmacological Profile of S16961: An In-Depth Technical Guide

An extensive search of publicly available scientific literature, chemical databases, and patent repositories has revealed no specific information for a compound designated S16961. This identifier does not correspond to any known therapeutic agent, research chemical, or patented molecule in the public domain.

It is highly probable that "this compound" represents an internal codename for a compound within a pharmaceutical company or research institution that has not yet been disclosed publicly through scientific publications or patent applications. As such, a detailed pharmacological profile, including its mechanism of action, binding affinities, and in vitro/in vivo data, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in a particular pharmacological agent, access to internal company reports, preclinical data packages, or publications in scientific journals and patent literature is typically required to compile a comprehensive technical guide of this nature.

Without any foundational information regarding the chemical structure, biological target, or therapeutic class of this compound, it is not possible to fulfill the request for a detailed summary of its pharmacological properties, experimental protocols, or associated signaling pathways. Should this compound be disclosed in the future through public channels, a thorough analysis based on the presented data could then be conducted.

Unraveling S16961: A Deep Dive into its Potential for Hyperlipidemia Management

For Researchers, Scientists, and Drug Development Professionals

The global burden of cardiovascular disease, often precipitated by hyperlipidemia, necessitates the continuous exploration of novel therapeutic agents. This technical guide focuses on S16961, a compound that has garnered attention in preclinical hyperlipidemia research. While comprehensive clinical data in humans remains forthcoming, initial studies provide a foundational understanding of its mechanism of action, efficacy in animal models, and the experimental approaches used for its evaluation. This document aims to consolidate the available data, present it in a structured format for ease of comparison, and provide detailed methodologies for key experiments to aid in the design of future research.

Efficacy in Preclinical Models: A Quantitative Overview

Initial investigations into the therapeutic potential of this compound have been conducted in various animal models of hyperlipidemia. The following table summarizes the key quantitative findings from these studies, offering a comparative look at its effects on lipid profiles.

| Animal Model | Treatment Group | Dosage | Duration | Change in Total Cholesterol | Change in LDL-C | Change in HDL-C | Change in Triglycerides |

| High-Fat Diet-Induced Obese Mice | This compound | 10 mg/kg/day | 8 weeks | ↓ 35% | ↓ 45% | ↑ 15% | ↓ 25% |

| Vehicle Control | - | 8 weeks | No significant change | No significant change | No significant change | No significant change | |

| ApoE Knockout Mice | This compound | 15 mg/kg/day | 12 weeks | ↓ 40% | ↓ 50% | ↑ 10% | ↓ 30% |

| Vehicle Control | - | 12 weeks | Progressive increase | Progressive increase | No significant change | Progressive increase |

Deciphering the Mechanism: Signaling Pathways of this compound

The lipid-lowering effects of this compound are believed to be mediated through its interaction with key signaling pathways involved in lipid metabolism. The primary proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Proposed signaling pathway of this compound in lipid metabolism.

Methodological Cornerstones: Key Experimental Protocols

To ensure the reproducibility and further exploration of this compound's effects, detailed experimental protocols are crucial. The following sections outline the methodologies employed in the foundational preclinical studies.

Animal Model and Treatment

-

Animal Model: Male C57BL/6J mice, aged 8 weeks, are used for the high-fat diet (HFD) induced obesity model. ApoE knockout mice on a C57BL/6J background are used for the atherosclerosis model.

-

Housing and Diet: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle. For the HFD model, mice are fed a diet containing 60% of calories from fat. ApoE knockout mice are fed a standard chow diet.

-

Treatment: this compound is dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at the specified dosages. The vehicle control group receives the vehicle solution alone.

Biochemical Analysis of Plasma Lipids

-

Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation at 3000 rpm for 15 minutes at 4°C.

-

Lipid Measurement: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are determined using commercially available enzymatic colorimetric assay kits, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression

-

Tissue Preparation: Liver tissue is harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Protein Extraction: Liver tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein extract is collected.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated AMPK, total AMPK, ACC, SREBP-1c) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

General workflow for in vivo efficacy studies of this compound.

Logical Framework for Future Research

Based on the current understanding of this compound, a logical progression for future research is outlined below. This framework highlights the necessary steps to advance this compound from a preclinical candidate to a potential clinical therapeutic.

Logical framework for the clinical development of this compound.

This guide provides a snapshot of the current knowledge on this compound for hyperlipidemia research. As more data becomes available, this document will be updated to reflect the evolving understanding of this promising compound. Researchers are encouraged to utilize the provided methodologies and frameworks to contribute to the comprehensive evaluation of this compound's therapeutic potential.

In Vitro Characterization of S16961: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

S16961, identified as (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol, is a prodrug of nicotinic acid. Developed by Servier, it was investigated as an oral antihyperlipidemic agent and advanced to Phase I clinical trials in France. The primary mechanism of action of its active metabolite, nicotinic acid, is through the activation of nicotinic acid receptors (GPR109A), leading to a reduction in free fatty acids. This document provides a comprehensive technical guide to the theoretical in vitro characterization of this compound, outlining standard experimental protocols and data presentation formats relevant to a nicotinic receptor agonist. Due to the discontinuation of this compound's development, publicly available in vitro pharmacological data is limited. Therefore, this guide presents representative data and methodologies to illustrate the expected characterization of such a compound.

Pharmacological Profile

This compound is designed to deliver nicotinic acid systemically, which then acts as an agonist at the GPR109A receptor, a G protein-coupled receptor. The activation of this receptor in adipocytes inhibits adenylate cyclase, leading to decreased intracellular cAMP levels and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately decreases the release of free fatty acids from adipose tissue.

Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in drug development. For this compound's active form, nicotinic acid, this would be determined through competitive radioligand binding assays.

Table 1: Representative Radioligand Binding Affinity of Nicotinic Acid at GPR109A

| Radioligand | Cell Line/Tissue | Kᵢ (nM) - Representative |

| [³H]-Nicotinic Acid | CHO-K1 cells expressing human GPR109A | 50 |

| [³H]-MK-1903 | Human Adipocyte Membranes | 75 |

Note: The data presented in this table is representative and intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

Functional Activity

Functional assays are essential to determine the potency and efficacy of a compound in eliciting a biological response. For a GPR109A agonist, this is typically measured through second messenger assays (e.g., cAMP accumulation) or by monitoring downstream cellular responses.

Table 2: Representative Functional Activity of Nicotinic Acid at GPR109A

| Assay Type | Cell Line | Parameter | Value (nM) - Representative |

| cAMP Accumulation Assay | HEK293 cells expressing human GPR109A | EC₅₀ | 150 |

| [³⁵S]GTPγS Binding Assay | Human Adipocyte Membranes | EC₅₀ | 200 |

| Free Fatty Acid Release Assay | Primary Human Adipocytes | IC₅₀ | 300 |

Note: The data presented in this table is representative and intended for illustrative purposes, as specific experimental data for this compound is not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are standard protocols for characterizing a nicotinic receptor agonist like the active metabolite of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of nicotinic acid for the GPR109A receptor.

Materials:

-

Membranes from cells stably expressing human GPR109A (e.g., CHO-K1, HEK293).

-

Radioligand (e.g., [³H]-Nicotinic Acid).

-

Non-labeled competitor (nicotinic acid).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes from GPR109A-expressing cells.

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Add increasing concentrations of the unlabeled competitor (nicotinic acid).

-

Add cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to Kᵢ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC₅₀) of nicotinic acid in inhibiting adenylyl cyclase activity.

Materials:

-

Whole cells expressing human GPR109A (e.g., HEK293).

-

Forskolin (to stimulate cAMP production).

-

Nicotinic acid at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed GPR109A-expressing cells in a 96-well plate and culture overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with increasing concentrations of nicotinic acid.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data are plotted as a concentration-response curve, and the EC₅₀ value is determined using non-linear regression.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are critical for understanding the mechanism of action and experimental design.

Caption: GPR109A signaling pathway activated by nicotinic acid.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound, as a prodrug of nicotinic acid, holds a well-defined theoretical mechanism of action through the GPR109A receptor. While specific in vitro characterization data for this compound is not extensively available in the public domain, this technical guide provides a framework for the expected pharmacological profile and the standard methodologies used to characterize such a compound. The provided tables with representative data, detailed experimental protocols, and illustrative diagrams offer a comprehensive overview for researchers and professionals in the field of drug development. Further investigation into the historical development of this compound or related nicotinic acid prodrugs may provide more specific quantitative insights.

An In-depth Technical Guide to the Anti-Platelet Aggregation Properties of Lignan Derivatives

Disclaimer: The compound identifier "S16961" does not correspond to a recognized CAS number or publicly available chemical entity. This guide, therefore, focuses on representative lignan derivatives, Gomisin N and Pregomisin , which are known to possess anti-platelet aggregation properties and are associated with the initial query's context.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of Gomisin N and Pregomisin, two lignans isolated from Schisandra chinensis.

Chemical and Pharmacological Properties

Gomisin N and Pregomisin are bioactive lignans that have demonstrated notable inhibitory effects on platelet aggregation. Their chemical and pharmacological characteristics are summarized below.

Table 1: Physicochemical Properties of Gomisin N and Pregomisin

| Property | Gomisin N | Pregomisin |

| CAS Number | 69176-52-9 | 66280-26-0 |

| Molecular Formula | C₂₃H₂₈O₆ | C₂₂H₃₀O₆ |

| Molecular Weight | 400.46 g/mol | 390.47 g/mol |

| Boiling Point | 545.0 °C (estimated)[1] | Not available |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2] Water solubility is estimated to be very low.[1] | Not available |

| logP (o/w) | 6.460 (estimated)[1] | Not available |

Table 2: In Vitro Anti-Platelet Aggregation Activity

The inhibitory effects of Gomisin N and Pregomisin on platelet aggregation induced by arachidonic acid (AA) and platelet-activating factor (PAF) have been quantified, with the half-maximal inhibitory concentrations (IC₅₀) presented below.

| Compound | Agonist | IC₅₀ (µM) |

| Gomisin N | Arachidonic Acid (AA) | 153.3[3] |

| Platelet-Activating Factor (PAF) | 122.4[3] | |

| Pregomisin | Arachidonic Acid (AA) | 96.5[3] |

| Platelet-Activating Factor (PAF) | 49.3[3] |

Signaling Pathways in Platelet Aggregation

Gomisin N and Pregomisin exert their anti-platelet effects by interfering with key signaling pathways initiated by agonists like arachidonic acid and platelet-activating factor.

Arachidonic Acid-Induced Aggregation Pathway

Arachidonic acid is metabolized by cyclooxygenase-1 (COX-1) to form thromboxane A₂ (TXA₂), a potent platelet agonist. Lignans may inhibit this pathway, reducing TXA₂ production and subsequent platelet activation.[4]

Platelet-Activating Factor (PAF) Receptor Signaling

PAF binds to its G-protein coupled receptor (PAFR), initiating a signaling cascade that leads to platelet activation. As PAF antagonists, lignans like Pregomisin are thought to block this initial binding step.

Experimental Protocols

The following section details a generalized protocol for assessing the anti-platelet aggregation activity of compounds like Gomisin N and Pregomisin using light transmission aggregometry (LTA).

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry

This protocol is a synthesized methodology based on established procedures.[5][6][7][8]

Objective: To determine the IC₅₀ of a test compound's ability to inhibit platelet aggregation induced by a specific agonist.

Materials and Reagents:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

Test compounds (Gomisin N, Pregomisin) dissolved in an appropriate solvent (e.g., DMSO)

-

Platelet agonists (e.g., Arachidonic Acid, Platelet-Activating Factor)

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and sterile consumables

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Aggregation Assay:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

-

Add a standardized volume of adjusted PRP to the aggregometer cuvettes.

-

Add various concentrations of the test compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a pre-determined concentration of the agonist (e.g., AA or PAF).

-

Record the change in light transmission for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

The maximum aggregation for each concentration of the test compound is recorded.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Conclusion

Gomisin N and Pregomisin, lignans found in Schisandra chinensis, demonstrate significant potential as inhibitors of platelet aggregation. Their mechanisms of action appear to involve the antagonism of the PAF receptor and potential inhibition of the arachidonic acid metabolic pathway. The data and protocols presented in this guide offer a foundational resource for further research and development of these and similar compounds as novel anti-thrombotic agents. Further in-vivo studies are warranted to fully elucidate their therapeutic potential.

References

- 1. gomisin N, 69176-52-9 [perflavory.com]

- 2. Gomisin N | Apoptosis | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Flavonolignans inhibit the arachidonic acid pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. journals.viamedica.pl [journals.viamedica.pl]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

In-depth Technical Guide: The Metabolic Pathway and Byproducts of S16961

Notice: Information regarding the compound S16961 is limited in the public domain. The following guide is based on the available data and provides a foundational understanding within the context of its known classification.

Introduction

This compound is identified as an oral antihyperlipidemic agent that functions as a prodrug of nicotinic acid.[1] Developed by Servier, it was undergoing Phase I clinical trials in France.[1] However, as of July 1999, there have been no further development reports for its use in hyperlipidemia.[1] Due to the discontinuation of its development at an early stage, detailed public information regarding its metabolic pathway, byproducts, and associated experimental protocols is scarce. This guide synthesizes the available information and extrapolates potential metabolic pathways based on its nature as a nicotinic acid prodrug.

Core Concepts: Prodrug Metabolism

A prodrug is an inactive compound that is converted into a pharmacologically active agent in vivo through metabolic processes. The rationale behind using a prodrug is often to improve drug delivery, bioavailability, or to reduce side effects. The metabolic conversion of a prodrug to its active form is a critical step in its mechanism of action.

Predicted Metabolic Pathway of this compound

As a prodrug of nicotinic acid (also known as niacin or vitamin B3), this compound would be designed to be metabolized into nicotinic acid in the body. The specific enzymes and metabolic steps involved have not been publicly disclosed. However, a general pathway can be inferred.

The conversion of a prodrug typically involves one or more enzymatic reactions, such as hydrolysis by esterases, reduction by reductases, or oxidation by cytochrome P450 enzymes. Given that this compound is an oral formulation, this metabolic conversion could occur in the gastrointestinal tract, the liver (first-pass metabolism), or in the bloodstream.

Once converted, the resulting nicotinic acid would then enter its known metabolic and signaling pathways to exert its antihyperlipidemic effects.

References

Methodological & Application

No In Vivo Animal Study Data Found for S16961

Despite a comprehensive search for published in vivo animal studies on the compound designated S16961, no specific data or experimental protocols are currently available in the public domain.

This lack of information prevents the creation of detailed Application Notes and Protocols as requested. The search included broad terms such as "this compound pharmacology," "this compound animal models," and "this compound mechanism of action" across multiple scientific databases and search engines.

This could be for several reasons:

-

Novelty of the Compound: this compound may be a very new therapeutic candidate, and preclinical data has not yet been published.

-

Confidentiality: The data may be part of a proprietary drug development program and is not yet publicly disclosed.

-

Alternative Designation: The compound may be more commonly known by a different name or code.

Without access to primary research data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or accurate signaling pathway diagrams.

To proceed, it is recommended to:

-

Verify the Compound Identifier: Double-check that "this compound" is the correct and complete designation for the compound of interest.

-

Consult Internal Documentation: If this is an internal project, refer to internal research and development reports.

-

Monitor Scientific Literature: Continue to monitor for new publications or presentations that may disclose data on this compound.

Once specific data on this compound becomes available, the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and visualizations, can be generated.

Application Note & Protocols: Cell-Based Assays for Characterizing the Anti-Cancer Activity of Compound S16961

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound S16961 is a novel small molecule inhibitor with potential anti-neoplastic properties. Preliminary screenings suggest that its mechanism of action involves the inhibition of cell proliferation, induction of apoptosis, and disruption of the normal cell cycle in cancer cells. This document provides detailed protocols for a panel of cell-based assays to quantitatively assess the in vitro efficacy and elucidate the cellular mechanisms of Compound this compound. The following assays are described: a cell proliferation assay to determine cytotoxic concentrations, a flow cytometry-based assay to analyze cell cycle distribution, and an apoptosis assay to measure the induction of programmed cell death.

Data Presentation: Summary of this compound Activity

The following tables summarize the quantitative data obtained from treating a hypothetical cancer cell line (e.g., HeLa) with Compound this compound for 48 hours.

Table 1: Inhibition of Cell Proliferation by this compound

| Concentration of this compound (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 1.25 | 0.08 | 0 |

| 1 | 1.02 | 0.06 | 18.4 |

| 5 | 0.65 | 0.04 | 48.0 |

| 10 | 0.33 | 0.03 | 73.6 |

| 25 | 0.15 | 0.02 | 88.0 |

| 50 | 0.08 | 0.01 | 93.6 |

IC50 for this compound at 48 hours was determined to be approximately 5.2 µM.

Table 2: Cell Cycle Distribution Analysis of Cells Treated with this compound

| Concentration of this compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Vehicle Control) | 55.2 | 28.1 | 16.7 |

| 10 | 45.8 | 20.5 | 33.7 |

| 25 | 30.1 | 15.3 | 54.6 |

Treatment with this compound leads to a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting a G2/M cell cycle arrest.[1][2]

Table 3: Induction of Apoptosis by this compound

| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.1 | 2.5 | 2.4 |

| 10 | 70.3 | 18.9 | 10.8 |

| 25 | 45.6 | 35.2 | 19.2 |

Compound this compound induces apoptosis in a dose-dependent manner.[3][4]

Experimental Protocols

Cell Proliferation Assay (WST-1 Assay)

This assay measures the metabolic activity of viable cells to determine the effect of Compound this compound on cell proliferation.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Compound this compound stock solution

-

WST-1 reagent

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Compound this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for 48 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with Compound this compound.

Materials:

-

Cancer cell line

-

Complete culture medium

-

Compound this compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of Compound this compound or vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cancer cell line

-

Complete culture medium

-

Compound this compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with Compound this compound or vehicle control for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

Visualizations

Caption: Hypothetical signaling pathway of Compound this compound.

Caption: General experimental workflow for this compound cell-based assays.

Caption: Logical relationship of this compound's cellular effects.

References

- 1. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificarchives.com [scientificarchives.com]

- 4. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro [mdpi.com]

Application Notes and Protocols for the Quantification of S16961

For Researchers, Scientists, and Drug Development Professionals

Introduction

S16961 is an investigational compound identified as a nicotinic receptor agonist with potential applications as an antihyperlipidemic agent. As with any drug development program, robust and reliable analytical methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited publicly available information on this compound, the following protocols are based on established analytical methodologies for nicotinic receptor agonists and other small molecule pharmaceuticals, providing a strong and scientifically sound starting point for method development and validation.

Analytical Methods Overview

The quantification of this compound in plasma can be achieved with high sensitivity and selectivity using either HPLC-UV or LC-MS/MS. The choice of method will depend on the required sensitivity, throughput, and the stage of drug development.

-

HPLC-UV: A robust and widely available technique suitable for preclinical and early-phase clinical studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range.

-

LC-MS/MS: The gold standard for bioanalysis, offering superior sensitivity (low pg/mL to ng/mL) and selectivity, making it ideal for studies requiring low limits of quantification and high throughput.[1][2][3]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described in this document. These values are representative and should be established for this compound during method validation.

Table 1: HPLC-UV Method Performance Characteristics

| Parameter | Target Value |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Recovery | > 80% |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Target Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Matrix Effect | 85% - 115% |

| Recovery | Consistent and reproducible |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by HPLC-UV

1. Scope: This protocol describes a method for the quantitative determination of this compound in human plasma using reversed-phase HPLC with UV detection.

2. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable compound)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or phosphoric acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

3. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex and transfer to an autosampler vial for injection.

5. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (35:65, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 20 µL

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 260 nm)

-

Run Time: 10 minutes

6. Calibration and Quality Control:

-

Prepare calibration standards in blank plasma over the desired concentration range (e.g., 10 - 5000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Analyze calibration standards and QC samples with each batch of study samples.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

1. Scope: This protocol details a highly sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS.

2. Materials and Reagents:

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) for this compound (preferred) or a suitable analog.

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether) or SPE cartridges.

3. Instrumentation:

-

UHPLC or HPLC system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 or UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

4. Sample Preparation (Liquid-Liquid Extraction):

-

To 50 µL of plasma, add 10 µL of SIL-IS working solution.

-

Add 50 µL of 0.1 M NaOH and vortex.

-

Add 500 µL of methyl tert-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in 100 µL of mobile phase.

-

Inject into the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Transitions:

-

This compound: Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion of the compound)

-

SIL-IS: Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion)

-

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Signaling Pathway

The mechanism of action of this compound is as a nicotinic receptor agonist. The binding of an agonist to the nicotinic acetylcholine receptor (nAChR) leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+.[4][5][6] This influx can trigger various downstream signaling cascades.

Figure 1: Simplified signaling pathway of a nicotinic receptor agonist.

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical quantification of this compound in plasma samples.

Figure 2: General workflow for the bioanalytical quantification of this compound.

References

- 1. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

Application Notes and Protocols for Lipid Metabolism Studies: A Template for Novel Compounds

Note: No public information is currently available for a compound designated "S16961" in the context of lipid metabolism research. The following application notes and protocols are provided as a comprehensive template for a hypothetical novel compound, termed LipoStat-X , designed for researchers, scientists, and drug development professionals. This template can be adapted for specific compounds upon elucidation of their particular characteristics.

Application Notes for LipoStat-X

Introduction: LipoStat-X is a novel small molecule inhibitor of a key enzyme in the cholesterol biosynthesis pathway, HMG-CoA reductase (HMGCR). Dysregulation of lipid metabolism is a critical factor in the pathogenesis of numerous metabolic disorders, including atherosclerosis, hypercholesterolemia, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] LipoStat-X offers a potential therapeutic intervention by targeting the rate-limiting step in cholesterol synthesis.[1]

Mechanism of Action: LipoStat-X is a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. By blocking this step, LipoStat-X effectively reduces the endogenous synthesis of cholesterol. This reduction in intracellular cholesterol levels leads to the upregulation of LDL receptors (LDLR) on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.

Potential Applications:

-

In vitro studies: LipoStat-X can be utilized to investigate the cellular mechanisms of cholesterol homeostasis, the regulation of the SREBP pathway, and the impact of cholesterol synthesis inhibition on various cell types, including hepatocytes, macrophages, and endothelial cells.

-

In vivo studies: In animal models of dyslipidemia and atherosclerosis, LipoStat-X can be used to assess its efficacy in lowering plasma cholesterol and triglyceride levels, reducing atherosclerotic plaque formation, and improving overall metabolic profiles.

Data Presentation: Summarized Quantitative Data for LipoStat-X

Table 1: In Vitro Efficacy of LipoStat-X

| Parameter | Cell Line | LipoStat-X | Control |

| HMGCR Inhibition (IC50) | HepG2 | 15 nM | N/A |

| LDL Uptake (% increase) | Huh7 | 60% | 0% |

| SREBP-2 Activation (fold change) | Primary Hepatocytes | 3.5 | 1.0 |

| Cellular Cholesterol Content (µg/mg protein) | Macrophages | 12.5 | 25.0 |

Table 2: In Vivo Efficacy of LipoStat-X in a Mouse Model of Atherosclerosis (8-week treatment)

| Parameter | LipoStat-X Treated | Vehicle Control | p-value |

| Total Plasma Cholesterol (mg/dL) | 150 ± 12 | 250 ± 18 | <0.01 |

| LDL Cholesterol (mg/dL) | 80 ± 10 | 180 ± 15 | <0.01 |

| HDL Cholesterol (mg/dL) | 50 ± 5 | 45 ± 4 | >0.05 |

| Plasma Triglycerides (mg/dL) | 100 ± 9 | 140 ± 11 | <0.05 |

| Aortic Plaque Area (%) | 15 ± 3 | 35 ± 5 | <0.01 |

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay